3,3-dimethyl-2-[(E)-2-(2-phenyl-1H-indol-3-yl)ethenyl]-5-propylindole
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Overview
Description
3,3-dimethyl-2-[(E)-2-(2-phenyl-1H-indol-3-yl)ethenyl]-5-propylindole is a complex organic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-dimethyl-2-[(E)-2-(2-phenyl-1H-indol-3-yl)ethenyl]-5-propylindole typically involves multi-step organic reactions. One common method includes the use of p-toluenesulfonic acid in toluene, which facilitates the formation of the indole ring system . The reaction conditions often require precise temperature control and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would likely include steps such as the preparation of starting materials, reaction optimization, and purification techniques like chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3,3-dimethyl-2-[(E)-2-(2-phenyl-1H-indol-3-yl)ethenyl]-5-propylindole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or alcohols, while substitution could introduce new functional groups like halides or amines.
Scientific Research Applications
3,3-dimethyl-2-[(E)-2-(2-phenyl-1H-indol-3-yl)ethenyl]-5-propylindole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,3-dimethyl-2-[(E)-2-(2-phenyl-1H-indol-3-yl)ethenyl]-5-propylindole involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
5-fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Known for their antiviral properties.
Uniqueness
What sets 3,3-dimethyl-2-[(E)-2-(2-phenyl-1H-indol-3-yl)ethenyl]-5-propylindole apart is its unique combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C29H28N2 |
---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
3,3-dimethyl-2-[(E)-2-(2-phenyl-1H-indol-3-yl)ethenyl]-5-propylindole |
InChI |
InChI=1S/C29H28N2/c1-4-10-20-15-17-26-24(19-20)29(2,3)27(30-26)18-16-23-22-13-8-9-14-25(22)31-28(23)21-11-6-5-7-12-21/h5-9,11-19,31H,4,10H2,1-3H3/b18-16+ |
InChI Key |
YOERMHPXEXPVPZ-FBMGVBCBSA-N |
Isomeric SMILES |
CCCC1=CC2=C(C=C1)N=C(C2(C)C)/C=C/C3=C(NC4=CC=CC=C43)C5=CC=CC=C5 |
Canonical SMILES |
CCCC1=CC2=C(C=C1)N=C(C2(C)C)C=CC3=C(NC4=CC=CC=C43)C5=CC=CC=C5 |
Origin of Product |
United States |
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